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delta-Dodecalactone

Flavor chemistry Sensory science Dairy aroma

Researchers formulating cheese or dairy flavors require precise lactone selection-generic substitution with γ-dodecalactone can suppress fruity aroma expression. δ-Dodecalactone is the isomer-specific solution, documented to promote lactone-driven fruitiness in Cheddar (addition levels 100-200 ppm) while acting as a selective TRPA1 antagonist to attenuate pungency in spicy formulations. Fermentation-derived (R)-enriched batches available for natural-label compliance. Supplied as ≥98% purity liquid; standard international shipping.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 3051-22-7
Cat. No. B7783803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Dodecalactone
CAS3051-22-7
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
InChIKeyQRPLZGZHJABGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER
SOL IN ETHANOL;  POORLY SOL IN PROPYLENE GLYCOL
very soluble in alcohol, propylene glycol and vegetable oil;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Dodecalactone: Flavor Ingredient Profile


Delta-Dodecalactone (δ-dodecalactone, (±)-5-dodecanolide, CAS 713-95-1, also deprecated CAS 3051-22-7) is a six-membered ring δ-lactone (C12H22O2, MW 198.30) classified as a cyclic ester derived from 5-hydroxydodecanoic acid [1]. It occurs naturally in milk fat, butter, blue cheese, coconut, rum, and sherry, and is commercially supplied as a colorless to pale yellow viscous liquid with organoleptic descriptors including creamy, buttery, coconut, peach, and nutty . As an FDA GRAS-listed flavoring substance (FEMA 2401, 21 CFR 172.515, JECFA 236), δ-dodecalactone is a procurement staple for dairy and fruit flavor formulations [2].

Why γ-Dodecalactone Cannot Substitute Delta-Dodecalactone


In-class lactone substitution—particularly exchanging δ-dodecalactone with its five-membered ring isomer γ-dodecalactone—is inadmissible in precision flavor formulations due to fundamentally divergent effects on aroma expression. While both compounds share a C12 backbone, the difference in ring size (six-membered δ- versus five-membered γ-lactone) alters mixture behavior: in Cheddar cheese matrices, δ-dodecalactone exerts a promotive effect on fruity aroma expression, whereas γ-dodecalactone exerts an inhibitory effect [1]. This functional antagonism precludes simple interchange and demands compound-specific procurement based on the intended sensory outcome. Additionally, δ-dodecalactone functions as a selective TRPA1 antagonist, while γ-nonalactone acts as a TRPA1 agonist—a pharmacologically distinct profile within the lactone class that further underscores the risks of generic substitution [2].

Delta-Dodecalactone: Evidence-Based Differentiators


Fruity Aroma Modulation in Cheddar Cheese

In a direct perceptual interaction study of six aroma-active lactones in a deodorized Cheddar cheese matrix, δ-dodecalactone and γ-dodecalactone exhibited opposite effects on fruity aroma expression. δ-Dodecalactone promoted lactone fruity aroma, whereas γ-dodecalactone inhibited it [1]. The six lactones evaluated had odor thresholds ranging from 7.16 to 30.03 μg/kg in the cheese matrix [1].

Flavor chemistry Sensory science Dairy aroma Lactone interactions

TRPA1 Antagonism: Selective Pungency Modulator

In HEK293 cells expressing TRPA1, δ-dodecalactone acted exclusively as an antagonist, inhibiting allyl isothiocyanate-mediated TRPA1 responses. In contrast, γ-nonalactone acted exclusively as a TRPA1 agonist. Both δ-dodecalactone and some γ/δ-lactones inhibited capsaicin-mediated TRPV1 responses when mixed with pungent components [1].

Chemosensory receptors TRP channels Flavor modulation Pungency

QC Specifications: Purity and Refractive Index

Procurement-grade δ-dodecalactone analytical standard (Sigma-Aldrich 92255) is specified with purity ≥98.0% (GC area %), refractive index n20/D 1.458–1.462, and 36-month expiry period . Comparable γ-dodecalactone (Sigma-Aldrich W240001) has a lower refractive index specification of n20/D ~1.452 (lit.) .

Analytical chemistry Quality control Flavor ingredient specifications

Enantiomeric Fingerprint for Source Authentication

High-resolution GC analysis on chiral stationary phase (Oktakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin) established that δ-dodecalactone enantiomeric patterns differ completely between coconut and milk products [1]. In butter, (R)-δ-dodecalactone predominates, whereas margarine contains δ-dodecalactone exclusively in racemic form, distinguishing natural dairy from synthetic sources [2].

Chiral analysis Natural product authentication Flavor authenticity

Fermentation Production Route for Natural Labeling

US Patent 6,117,835 (International Flavors & Fragrances Inc.) describes a two-phase fermentation process using Saccharomyces species that produces high yields of δ-decalactone and δ-dodecalactone from corresponding unsaturated starting materials under oxidative growth conditions [1]. This biotechnological route contrasts with traditional synthetic approaches and supports natural-label claims.

Biotechnology Fermentation Natural flavor production Process chemistry

Delta-Dodecalactone: Key Application Scenarios


Cheddar Cheese Flavor Enhancement

In Cheddar cheese flavor development, δ-dodecalactone should be selected over γ-dodecalactone when the formulation goal is to enhance fruity aroma expression. The direct head-to-head evidence that δ-dodecalactone promotes lactone fruity aroma while γ-dodecalactone inhibits it [1] provides a rational basis for isomer-specific procurement. Typical addition levels in cheese flavors range from 100–200 ppm [2], with the compound's odor threshold in cheese matrix falling between 7.16–30.03 μg/kg [1].

Pungency Masking in Functional Foods

δ-Dodecalactone can be strategically incorporated into formulations containing pungent TRPA1 agonists (e.g., mustard, wasabi, horseradish components) to attenuate perceived irritation. The demonstrated TRPA1 antagonism of δ-dodecalactone, in contrast to the agonist activity of γ-nonalactone at the same receptor [1], supports its use as a functional pungency modulator. This application extends beyond conventional flavoring to texture and mouthfeel optimization in spicy or heat-containing food products.

Natural Dairy Flavor Authentication

For natural butter, cream, and dairy analog formulations requiring 'natural flavor' labeling, fermentation-derived δ-dodecalactone with (R)-enantiomer predominance should be procured. Enantioselective GC-MS can verify natural origin via characteristic (R)-δ-dodecalactone enrichment in butter versus racemic distribution in synthetic margarine [1]. This authentication capability is essential for premium natural product claims and compliance with natural flavor regulations [2].

Peach, Apricot, and Coconut Flavor Systems

δ-Dodecalactone is specified in butter-flavor patents at concentrations of 1.88–752 ppm in fat compositions for butter-like flavor delivery [1]. Its sensory profile—combining creamy, buttery, peach, and coconut notes [2]—makes it particularly effective in stone fruit (peach/apricot) and tropical (coconut) flavor systems where both fruity and creamy/dairy undertones are desired. The compound's low sensory threshold (∼0.005–0.01 ppm in water) [3] enables economical use at trace concentrations while delivering substantial sensory impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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